Meclocycline sulfosalicylate
Overview
Description
Meclocycline sulfosalicylate is a tetracycline antibiotic . It is used topically for skin infections as it is totally insoluble in water and may cause liver and kidney damage if given systemically . It is used to study papulopustular acne and to study the effectiveness of oral versus topical administration .
Molecular Structure Analysis
The molecular formula of Meclocycline sulfosalicylate is C22H21ClN2O8·C7H6O6S . The exact mass is 694.0872 and the molecular weight is 695.0477 .Chemical Reactions Analysis
The thermal behavior of Meclocycline sulfosalicylate was investigated by TG/DTG, TG/DTA, DSC, and TG-FTIR . Meclocycline sulfosalicylate decomposed in two steps and did not present melting and crystallization events . The gases released by Meclocycline sulfosalicylate during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .Scientific Research Applications
Thermal Analysis
- Application : The thermal behavior of Meclocycline in the sulfosalicylate form was investigated .
- Methods : The methods used included TG/DTG, TG/DTA, DSC, and TG-FTIR .
- Results : Meclocycline decomposed in two steps and did not present melting and crystallization events. The gases released by Meclocycline during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .
Treatment of Skin Infections
- Application : Meclocycline is a tetracycline antibiotic indicated in the treatment of susceptible skin infections .
- Methods : It is applied topically to the affected area .
- Results : The antibiotic properties of Meclocycline help inhibit the growth of bacterial species present in the damaged skin, allowing the immune system to more easily eliminate infections .
Treatment of Bacterial Vaginitis, Vulvovaginitis, and Cervicitis
- Application : Meclocycline is used in the treatment of bacterial vaginitis, vulvovaginitis, and cervicitis .
- Methods : The exact methods of application would depend on the specific case and should be directed by a healthcare professional .
- Results : As a tetracycline, Meclocycline works by reversibly associating with the 30s subunit of the bacterial ribosome, inhibiting protein synthesis and thereby inhibiting bacterial growth .
Treatment of Ulcerative Oral Mucositis
- Application : Meclocycline is currently under investigation for the topical treatment of ulcerative oral mucositis .
- Methods : It is likely applied topically to the affected area in the mouth .
Prophylaxis of Secondary Infection
- Application : Meclocycline is used in combination with Fluocinolone acetonide for the prophylaxis of secondary infection .
- Methods : The exact methods of application would depend on the specific case and should be directed by a healthcare professional .
- Results : As a tetracycline, Meclocycline works by reversibly associating with the 30s subunit of the bacterial ribosome, inhibiting protein synthesis and thereby inhibiting bacterial growth .
Treatment of Skin Inflammation
- Application : Meclocycline is used in combination with Fluocinolone acetonide to treat skin inflammation .
- Methods : The exact methods of application would depend on the specific case and should be directed by a healthcare professional .
- Results : As a tetracycline, Meclocycline works by reversibly associating with the 30s subunit of the bacterial ribosome, inhibiting protein synthesis and thereby inhibiting bacterial growth .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKUGVVYXCLFV-CCHMMTNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045596 | |
Record name | Meclocycline sulfosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meclocycline sulfosalicylate | |
CAS RN |
73816-42-9 | |
Record name | Meclocycline sulfosalicylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclocycline sulfosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meclocycline sulfosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOCYCLINE SULFOSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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